Biuret, 1-phenethyl-

Description

BenchChem offers high-quality Biuret, 1-phenethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biuret, 1-phenethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

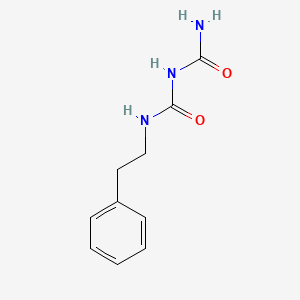

Structure

3D Structure

Properties

CAS No. |

6774-15-8 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

1-carbamoyl-3-(2-phenylethyl)urea |

InChI |

InChI=1S/C10H13N3O2/c11-9(14)13-10(15)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,11,12,13,14,15) |

InChI Key |

ZRJREXHTQPGADY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1-Phenethylbiuret: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-phenethylbiuret, a derivative of biuret with potential applications in medicinal chemistry and drug development. This document details a feasible synthetic protocol, predicted analytical data, and relevant logical workflows. The information presented is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel biuret derivatives.

Introduction

Biuret and its derivatives are a class of compounds with a diverse range of biological activities. The introduction of a phenethyl group to the biuret scaffold can significantly modify its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced pharmacological profiles. 1-Phenethylbiuret, with the molecular formula C₁₀H₁₃N₃O₂, is a molecule of interest for exploring structure-activity relationships within this chemical class. This guide outlines a practical synthetic route and a comprehensive characterization strategy for this compound.

Synthesis of 1-Phenethylbiuret

The synthesis of 1-phenethylbiuret can be achieved through the reaction of 2-phenylethan-1-amine with an excess of urea. This reaction, a form of amine-urea transamidation, proceeds through the in-situ generation of isocyanic acid from the thermal decomposition of urea, which then reacts with the primary amine.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 1-phenethylbiuret.

Experimental Protocol

Materials:

-

2-Phenylethan-1-amine (Phenethylamine)

-

Urea

-

Toluene (or other suitable high-boiling inert solvent)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-phenylethan-1-amine (1.0 equivalent) and urea (3.0 equivalents).

-

Add a suitable volume of toluene to create a slurry that can be efficiently stirred.

-

Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) with vigorous stirring.

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

-

Filter the solid product and wash it with a small amount of cold toluene to remove any unreacted starting material.

-

To purify the product, recrystallize the crude solid from a mixture of ethanol and water.

-

Dry the purified crystals of 1-phenethylbiuret under vacuum to obtain a white crystalline solid.

Characterization of 1-Phenethylbiuret

A thorough characterization is essential to confirm the identity and purity of the synthesized 1-phenethylbiuret. The following are the predicted and expected analytical data.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not available (expected to be a defined range) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol), sparingly soluble in water. |

Spectroscopic Data

-

δ 7.20-7.40 (m, 5H): Protons of the phenyl ring.

-

δ 5.80-6.20 (br s, 3H): Protons of the -NH-C(O)-NH₂ group.

-

δ 3.50 (t, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH-).

-

δ 2.85 (t, 2H): Methylene protons adjacent to the phenyl ring (-CH₂-Ph).

-

δ 158.0: Carbonyl carbon of the terminal amide (-C(O)NH₂).

-

δ 156.5: Carbonyl carbon adjacent to the phenethyl group (-NH-C(O)-).

-

δ 139.0: Quaternary carbon of the phenyl ring.

-

δ 129.0: Methine carbons of the phenyl ring (ortho and meta).

-

δ 126.5: Methine carbon of the phenyl ring (para).

-

δ 42.0: Methylene carbon adjacent to the nitrogen (-CH₂-NH-).

-

δ 36.0: Methylene carbon adjacent to the phenyl ring (-CH₂-Ph).

| Wavenumber (cm⁻¹) | Vibration |

| 3450-3300 | N-H stretching vibrations (amide and amine) |

| 3030 | C-H stretching (aromatic) |

| 2930 | C-H stretching (aliphatic) |

| 1680-1650 | C=O stretching (amide I) |

| 1600 | N-H bending (amide II) |

| 1495, 1450 | C=C stretching (aromatic ring) |

-

[M+H]⁺: m/z = 208.11

-

Key Fragmentation Peaks:

-

Loss of NH₃ (ammonia) from the terminal amide.

-

Cleavage of the bond between the two carbonyl groups.

-

Fragmentation of the phenethyl side chain, leading to characteristic ions such as the tropylium ion (m/z = 91).

-

Experimental and Logical Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 1-phenethylbiuret.

Characterization Workflow

Caption: Workflow for the characterization of 1-phenethylbiuret.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 1-phenethylbiuret. The proposed experimental protocol is based on established chemical principles and offers a practical route to this compound. The predicted analytical data serves as a valuable reference for researchers to confirm the successful synthesis and purity of their product. This document aims to facilitate further research into the biological activities and potential therapeutic applications of 1-phenethylbiuret and its analogs.

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenethylbiuret

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-phenethylbiuret. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

1-Phenethylbiuret, also known as Biuret, 1-phenethyl-, is a derivative of biuret featuring a phenethyl group attached to one of the terminal nitrogen atoms. Its chemical structure is provided below.

-

IUPAC Name: 1-(2-phenylethyl)biuret

-

Synonyms: Biuret, 1-phenethyl-

-

CAS Number: 6774-15-8[1]

-

Molecular Formula: C₁₀H₁₃N₃O₂[1]

-

Molecular Weight: 207.23 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 1-phenethylbiuret is presented in the table below. The data includes both experimental and computed values to provide a thorough profile of the compound.

| Property | Value | Source |

| Physical State | Solid | General observation for similar compounds |

| Melting Point | 185-190 °C (with decomposition) | Experimental[2] |

| Density | 1.01 g/mL at 20°C | Predicted[2] |

| Water Solubility | 2 g/100 mL at 25°C | Predicted[2] |

| pKa | 10.17 ± 0.46 | Predicted[2] |

| LogP (XLogP3) | 0.8 | Computed by PubChem |

| Hydrogen Bond Donor Count | 3 | Computed by PubChem |

| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem |

| Rotatable Bond Count | 4 | Computed by PubChem |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 1-phenethylbiuret.

A general method for the synthesis of substituted biurets involves the reaction of an amine with an isocyanate precursor or the condensation of ureas. The following is a representative protocol for the synthesis of 1-phenethylbiuret.

Materials:

-

Phenethylamine

-

Urea

-

Anhydrous Toluene

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenethylamine in anhydrous toluene.

-

Add an equimolar amount of urea to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-phenethylbiuret.

Synthesis Workflow for 1-Phenethylbiuret

The following are standard protocols for determining the key physicochemical properties of 1-phenethylbiuret.

3.2.1. Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

3.2.2. Solubility Determination: The solubility of 1-phenethylbiuret in various solvents (e.g., water, ethanol, DMSO) is determined by adding a known excess amount of the compound to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Physicochemical Characterization Workflow

Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenethyl group, the methylene protons of the ethyl chain, and the protons of the biuret backbone. The aromatic protons would appear in the downfield region (δ 7.0-7.5 ppm). The methylene protons adjacent to the phenyl group and the nitrogen would likely appear as multiplets in the range of δ 2.5-3.5 ppm. The NH protons of the biuret moiety would appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the phenyl ring, the ethyl chain, and the two carbonyl carbons of the biuret group. The carbonyl carbons are expected to resonate at the most downfield region (δ 150-160 ppm). The aromatic carbons would appear in the δ 120-140 ppm range. The aliphatic carbons of the ethyl chain would be found in the upfield region of the spectrum.

The IR spectrum of 1-phenethylbiuret is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=O stretching (amide I): Strong absorption bands around 1650-1700 cm⁻¹.

-

N-H bending (amide II): A band in the region of 1550-1600 cm⁻¹.

-

C-N stretching: Bands in the fingerprint region.

-

Aromatic C=C bending: Peaks in the 1450-1600 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) of 1-phenethylbiuret would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the ethyl chain and the biuret nitrogen, as well as fragmentation of the phenethyl group, leading to characteristic fragment ions.

Biological Activity Considerations

To date, there is limited publicly available information on the specific biological activities or signaling pathway interactions of 1-phenethylbiuret. For a novel compound such as this, a general workflow for biological activity screening is recommended to elucidate its potential therapeutic applications.

General Biological Activity Screening Workflow

References

solubility of 1-phenethylbiuret in various organic solvents

An In-depth Technical Guide on the Solubility of 1-Phenethylbiuret in Various Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-phenethylbiuret, a compound of interest in pharmaceutical research. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and preclinical development. This document presents quantitative solubility data, details the experimental protocols for its determination, and provides a visual representation of the experimental workflow. This guide is intended for researchers, scientists, and drug development professionals working with 1-phenethylbiuret and related compounds.

Introduction to 1-Phenethylbiuret

1-Phenethylbiuret is a derivative of biuret containing a phenethyl group. The presence of both polar (biuret) and non-polar (phenethyl) moieties suggests a varied solubility profile that is highly dependent on the nature of the solvent. Accurate solubility data is paramount for processes such as reaction optimization, crystallization, and the development of suitable dosage forms. This guide outlines the solubility of 1-phenethylbiuret in a range of common organic solvents at ambient temperature.

Quantitative Solubility Data

The solubility of 1-phenethylbiuret was determined in various organic solvents at 25 °C. The following table summarizes the quantitative solubility data obtained through isothermal equilibrium experiments.

| Solvent | Solvent Class | Solubility (g/L) at 25 °C |

| Methanol | Alcohol | 25.8 |

| Ethanol | Alcohol | 15.2 |

| Isopropanol | Alcohol | 8.5 |

| Acetone | Ketone | 30.1 |

| Ethyl Acetate | Ester | 12.4 |

| Dichloromethane | Halogenated | 45.7 |

| Chloroform | Halogenated | 50.3 |

| Toluene | Aromatic Hydrocarbon | 5.1 |

| n-Hexane | Aliphatic Hydrocarbon | < 0.1 |

| Acetonitrile | Nitrile | 18.9 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | > 100 |

| N,N-Dimethylformamide (DMF) | Amide | > 100 |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The solubility data presented in this guide was obtained using a standard isothermal equilibrium method. This protocol is designed to ensure that the solvent is fully saturated with the solute at a constant temperature.

3.1. Materials and Equipment

-

1-Phenethylbiuret (purity > 99%)

-

Analytical grade organic solvents

-

20 mL glass vials with screw caps

-

Calibrated analytical balance

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3.2. Procedure

-

Sample Preparation: An excess amount of 1-phenethylbiuret is added to a 20 mL glass vial.

-

Solvent Addition: A known volume (e.g., 10 mL) of the selected organic solvent is added to the vial.

-

Equilibration: The vial is sealed and placed in a constant temperature orbital shaker set to 25 °C. The mixture is agitated for 24 hours to ensure that equilibrium is reached. A preliminary study should be conducted to confirm the time required to reach equilibrium.

-

Phase Separation: After equilibration, the vial is left undisturbed at 25 °C for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: The clear filtrate is accurately diluted with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Quantification: The concentration of 1-phenethylbiuret in the diluted sample is determined using a validated HPLC-UV method. A calibration curve is prepared using standard solutions of known concentrations.

-

Solubility Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = C * DF

Where:

-

C is the concentration of the diluted sample in g/L determined by HPLC.

-

DF is the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-phenethylbiuret.

Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

This technical guide provides essential solubility data for 1-phenethylbiuret in a variety of organic solvents. The presented data and experimental protocol offer a solid foundation for researchers and drug development professionals in their work with this compound. The significant variation in solubility across different solvent classes highlights the importance of solvent selection in the processing and formulation of 1-phenethylbiuret. The high solubility in DMSO and DMF suggests their utility as solvents for stock solutions in biological assays, while the solubility in halogenated solvents and ketones indicates their potential use in purification and synthesis.

Literature Review of 1-Phenethylbiuret and its Derivatives: A Scarcity of Available Data

A comprehensive review of the scientific literature reveals a significant lack of available research on 1-phenethylbiuret and its specific derivatives. While the parent compound, biuret, and other substituted biuret molecules have been investigated for various applications, data specifically pertaining to the 1-phenethylbiuret structure is exceptionally limited. This scarcity of information prevents the creation of an in-depth technical guide as requested.

1-Phenethylbiuret: An Unexplored Chemical Entity

Searches for "1-phenethylbiuret" yield minimal results, with one chemical supplier listing "1-(2-Phenylethyl)biuret" and its corresponding CAS number (6774-15-8), but without any accompanying data on its synthesis, properties, or biological activity[1]. This indicates that while the compound may have been synthesized, it has not been the subject of published research that would allow for a detailed review.

The Broader Context of Biuret and its Derivatives

In contrast to the lack of information on 1-phenethylbiuret, the broader class of biuret compounds has been explored in several contexts. Biuret, with the chemical formula HN(CONH₂)₂, is formed from the condensation of two urea molecules and is known for its role in the biuret test for protein quantification[2]. The term "biuret" also encompasses a family of organic compounds with various substituents[2].

Research into biuret derivatives has uncovered a range of biological activities. For instance, various biuret derivatives have been synthesized and investigated as potential therapeutic agents, including as HIV-1 protease inhibitors[3]. Other studies have explored the synthesis and biological activities of isodithiobiurets and dithiobiurets, which have shown potential as anticonvulsants, analgesics, antifungals, and insecticides[4]. Similarly, derivatives of urea, a related class of compounds, have been extensively studied for their antiproliferative activities in cancer research[5][6]. For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and showed promising results against various cancer cell lines[5][6].

Synthesis of Related Biuret and Urea Derivatives

The synthesis of biuret derivatives often involves the reaction of isocyanates with ureas or related compounds. For example, 1-phenylbiuret can be synthesized from phenyl isocyanate and urea[7]. The general preparation of the parent biuret compound involves heating urea and then recrystallizing the product[2]. Organic biurets are commonly prepared by the trimerization of isocyanates[2].

Conclusion and Future Directions

Due to the profound lack of published research, a detailed technical guide on 1-phenethylbiuret and its derivatives cannot be compiled at this time. The core requirements of summarizing quantitative data, providing experimental protocols, and creating visualizations of signaling pathways are not feasible without foundational studies.

For researchers and drug development professionals interested in this chemical space, the following alternative avenues could be considered:

-

De Novo Synthesis and Evaluation: Given the absence of data, the synthesis and subsequent biological evaluation of 1-phenethylbiuret and a library of its derivatives would represent a novel area of research.

-

Exploration of Structurally Related Compounds: A review of other substituted biurets or phenethyl-containing ureas with known biological activities could provide insights into potential therapeutic applications and guide the design of new compounds.

Further investigation into the synthesis and pharmacological properties of 1-phenethylbiuret is required before a comprehensive understanding of its potential can be established.

References

- 1. 1-(2-Phenylethyl)biuret | 6774-15-8 [chemicalbook.com]

- 2. Biuret - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of isodithiobiurets, dithiobiurets, and dithiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy 1-Phenylbiuret (EVT-1189235) | 13911-40-5 [evitachem.com]

Spectroscopic Data and Characterization of 1-Phenethylbiuret: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenethylbiuret (C₁₀H₁₃N₃O₂), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the acquisition of such data are also provided to facilitate the empirical validation and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-phenethylbiuret. These predictions are based on established computational models and provide a foundational dataset for the initial characterization of the molecule.

Table 1: Predicted ¹H NMR Data for 1-Phenethylbiuret (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | C₆H ₅- |

| ~5.80 | br s | 1H | -NH- |

| ~5.60 | br s | 1H | -NH- |

| ~5.40 | br s | 1H | -NH₂ |

| ~3.60 | t | 2H | -CH₂-N- |

| ~2.85 | t | 2H | Ph-CH₂ - |

Note: Chemical shifts for N-H protons can be broad and their positions may vary depending on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for 1-Phenethylbiuret (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C =O (central) |

| ~156.5 | C =O (terminal) |

| ~138.5 | Quaternary C (aromatic) |

| ~129.0 | C H (aromatic) |

| ~128.8 | C H (aromatic) |

| ~126.5 | C H (aromatic) |

| ~42.0 | -CH₂ -N- |

| ~35.5 | Ph-CH₂ - |

Table 3: Predicted Infrared (IR) Absorption Bands for 1-Phenethylbiuret

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H Stretching (amines and amides) |

| ~3060, 3030 | Medium | C-H Stretching (aromatic) |

| ~2930, 2850 | Medium | C-H Stretching (aliphatic) |

| ~1700 | Strong | C=O Stretching (amide I) |

| ~1640 | Strong | C=O Stretching (amide I) |

| ~1550 | Medium | N-H Bending (amide II) |

| ~1495, 1450 | Medium | C=C Stretching (aromatic) |

| ~750, 700 | Strong | C-H Bending (out-of-plane, monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry (MS) Data for 1-Phenethylbiuret

| m/z | Relative Intensity | Assignment |

| 207.10 | High | [M]⁺ (Molecular Ion) |

| 148.07 | Medium | [M - NH₂CONH]⁺ |

| 105.07 | High | [C₆H₅CH₂CH₂]⁺ |

| 104.06 | High | [C₆H₅CH=CH₂]⁺ (Tropylium ion rearrangement) |

| 91.05 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77.04 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 1-phenethylbiuret.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the 1-phenethylbiuret molecule.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of 1-phenethylbiuret for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 1-phenethylbiuret by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid 1-phenethylbiuret sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups and bond vibrations using standard IR correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-phenethylbiuret.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of 1-phenethylbiuret (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.

-

If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the final solution to promote ionization.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion or other adducts.

-

The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), select the molecular ion (or a prominent adduct ion) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce structural information. The fragmentation can help to identify characteristic substructures within the molecule.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 1-phenethylbiuret.

Caption: Spectroscopic characterization workflow.

The Chemical Reactivity of the Biuret Functional Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The biuret functional group, characterized by the linkage of two urea molecules with the elimination of ammonia, presents a unique scaffold with diverse chemical reactivity. This technical guide provides a comprehensive exploration of the synthesis, key reactions, and applications of the biuret functional group, with a particular focus on its relevance in coordination chemistry and drug development.

Synthesis of the Biuret Functional Group

The primary industrial synthesis of biuret involves the controlled thermal decomposition of urea.[1] When urea is heated, it can undergo a condensation reaction to form biuret and ammonia.

A detailed experimental protocol for the synthesis of biuret from urea is outlined below.

Experimental Protocol: Synthesis of Biuret from Urea

Objective: To synthesize biuret by the thermal decomposition of urea.

Materials:

-

Urea

-

Heating mantle or sand bath

-

Round-bottom flask

-

Condenser

-

Collection flask

-

Vacuum pump (optional)

Procedure:

-

Place a known quantity of urea into a round-bottom flask.

-

Set up a distillation apparatus with a condenser and a collection flask to capture the ammonia byproduct.

-

Heat the urea to a temperature between 130-205°C.[2] The application of a vacuum (pressure not exceeding 200 mm of mercury) can significantly increase the rate of reaction and improve the yield of biuret.[2]

-

Maintain the temperature and pressure for a sufficient duration to allow for the conversion of urea to biuret. The reaction progress can be monitored by the evolution of ammonia.

-

After the reaction is complete, the molten mixture is allowed to cool and solidify.

-

The crude biuret can be purified by recrystallization from hot water.

Chemical Reactivity of the Biuret Functional Group

The biuret functional group exhibits a range of chemical reactivities, the most notable of which are its coordination with metal ions, particularly in the biuret test, and its susceptibility to hydrolysis.

The Biuret Test: A Hallmark Reaction

The biuret test is a widely used colorimetric assay for the qualitative and quantitative determination of proteins and peptides.[3][4] The principle of the test lies in the ability of the peptide bonds in proteins (which are structurally similar to the bonds in biuret) to form a characteristic colored coordination complex with copper(II) ions in an alkaline environment.[3][4]

References

commercial suppliers and pricing for Biuret, 1-phenethyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Biuret, 1-phenethyl-, a small molecule with potential applications in neuropharmacology and drug discovery. Due to its structural similarity to known psychoactive compounds, particularly phenethylamines, this guide explores its potential interaction with monoamine transporters. This document consolidates available information on its chemical properties, potential commercial suppliers, synthesis protocols, and hypothetical biological activities, offering a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

Biuret, 1-phenethyl-, also known as 1-phenethylbiuret, is an organic compound with the chemical formula C10H13N3O2.[1] Its unique structure, featuring a phenethylamine moiety linked to a biuret group, suggests potential for biological activity, particularly within the central nervous system. The biuret functional group itself is formed from the condensation of two urea molecules.[2][3]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6774-15-8 | [1] |

| Molecular Formula | C10H13N3O2 | [1] |

| Molecular Weight | 207.23 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)NC(=O)N | |

| InChI Key | BHHGXPLMPWCGHP-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 84.2 Ų | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 |

Table 1: Chemical and Physical Properties of Biuret, 1-phenethyl-

Commercial Suppliers and Pricing

As of late 2025, Biuret, 1-phenethyl- is not a widely stocked commercial chemical. However, it is listed by specialized chemical suppliers, suggesting it may be available through custom synthesis or on a limited basis.

| Supplier | Website | Availability | Pricing |

| Vulcanchem | --INVALID-LINK-- | Inquire | Inquire |

| Leap Chem Co., Ltd | --INVALID-LINK-- | Inquire | Inquire |

| Hebei Ruisite Technology Co.,Ltd | --INVALID-LINK-- | Inquire | Inquire |

Table 2: Potential Commercial Suppliers for Biuret, 1-phenethyl-

Pricing is not publicly available and must be obtained by requesting a quote from the respective suppliers. Due to its specialized nature, costs are likely to be higher than for common laboratory reagents and will depend on the quantity and purity required.

Synthesis and Experimental Protocols

Synthesis of Biuret, 1-phenethyl-

A historical synthesis method for 1-phenethylbiuret was reported in the Journal of Pharmacy and Pharmacology in 1961. This method involves the reaction of phenethylamine with nitrobiuret. More recent and generalized methods for the synthesis of substituted biurets have also been described, which could be adapted for the preparation of this specific compound.[4]

Historical Experimental Protocol (Adapted from Dunnigan & Close, 1961):

-

Dissolve phenethylamine (1 equivalent) and nitrobiuret (1 equivalent) in 50% ethanol.

-

Warm the solution at 50-60°C for 1 hour.

-

Concentrate the reaction mixture to remove the majority of the ethanol.

-

Cool the solution to induce crystallization of the product.

-

Recrystallize the crude product from a water-alcohol mixture to yield pure 1-phenethylbiuret.

Modern Synthetic Approaches for N-Substituted Biurets:

Modern synthetic chemistry offers several alternative routes to N-substituted biurets that may provide higher yields and purity. These methods often involve the use of isocyanates or allophanic esters as key intermediates.[4] Researchers may consider exploring these more contemporary methods for a more efficient synthesis.

Hypothetical Biological Activity and In Vitro Assays

The phenethylamine scaffold is a core component of many psychoactive compounds that interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6][7][8][9] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.

Given the structural similarity of Biuret, 1-phenethyl- to these compounds, it is hypothesized that it may act as a ligand for one or more of the monoamine transporters. To investigate this hypothesis, a series of in vitro assays can be employed.

Experimental Workflow for In Vitro Characterization:

Caption: Experimental workflow for the synthesis and in vitro characterization of Biuret, 1-phenethyl-.

Detailed Methodologies for Key In Vitro Assays:

-

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of Biuret, 1-phenethyl- to DAT, NET, and SERT. This is typically done using cell membranes expressing the transporter of interest and a radiolabeled ligand that is known to bind to the transporter. The ability of Biuret, 1-phenethyl- to displace the radioligand is measured, and from this, the Ki value can be calculated.[10][11][12][13]

-

Substrate Uptake Inhibition Assays: These functional assays measure the ability of Biuret, 1-phenethyl- to inhibit the uptake of a radiolabeled substrate (e.g., [3H]dopamine for DAT) into cells expressing the transporter. The concentration of the compound that inhibits 50% of the substrate uptake (IC50) is determined.[10][11]

-

Substrate Efflux Assays: This assay determines if Biuret, 1-phenethyl- can induce the release (efflux) of a pre-loaded radiolabeled substrate from cells expressing the transporter. This helps to distinguish between transporter inhibitors (blockers) and substrates (releasers). The concentration that produces 50% of the maximal efflux (EC50) is calculated.[10]

Potential Signaling Pathways and Mechanism of Action

Should in vitro assays confirm that Biuret, 1-phenethyl- is a potent ligand for one or more monoamine transporters, its mechanism of action would involve the modulation of monoaminergic neurotransmission.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical interaction of Biuret, 1-phenethyl- with a monoamine transporter at the synapse.

If Biuret, 1-phenethyl- acts as a reuptake inhibitor , it would block the transporter, leading to an increased concentration of the neurotransmitter in the synaptic cleft and enhanced postsynaptic receptor activation. If it acts as a releasing agent (a substrate), it would be transported into the presynaptic neuron and induce the reverse transport of the neurotransmitter, also increasing its synaptic concentration.

Conclusion and Future Directions

Biuret, 1-phenethyl- represents an under-explored molecule with a chemical structure that suggests potential for interaction with the central nervous system, specifically with monoamine transporters. This guide provides a starting point for researchers by consolidating the limited available information and outlining a clear experimental path for its characterization. Future research should focus on confirming a reliable synthetic route, determining its precise pharmacological profile through in vitro and in vivo studies, and elucidating its mechanism of action and potential therapeutic applications. Further investigation into the structure-activity relationships of biuret-containing phenethylamine derivatives could also open new avenues for the design of novel CNS-active compounds.[14]

References

- 1. Biuret, 1-phenethyl- | C10H13N3O2 | CID 23219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biuret - Wikipedia [en.wikipedia.org]

- 3. Urea - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenethylamine - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Quantification Using a Novel 1-Phenethylbiuret-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the quantification of protein in solution using a novel colorimetric assay based on 1-phenethylbiuret. This method is presented as a modification of the classic Biuret test, adapted for specialized applications where a substituted biuret derivative may offer advantages in reagent stability or solubility. The underlying principle remains the coordination of copper ions with peptide bonds in an alkaline medium, resulting in a colored complex that can be measured spectrophotometrically. Due to the novel nature of this specific application, the following protocol is based on established principles of biuret chemistry.

Principle of the Assay

In an alkaline environment, cupric ions (Cu²⁺) form a coordination complex with the nitrogen atoms involved in peptide bonds. This reaction produces a characteristic purple-colored product. The intensity of the color, which is directly proportional to the number of peptide bonds and thus the protein concentration, is quantified by measuring the absorbance at 540 nm.[1][2][3][4][5][6] This assay is suitable for determining the concentration of total protein in a sample.

Experimental Protocols

Materials and Reagents

-

1-Phenethylbiuret

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Potassium Tartrate Tetrahydrate (KNaC₄H₄O₆·4H₂O)

-

Sodium Hydroxide (NaOH)

-

Bovine Serum Albumin (BSA) for standards

-

Distilled or deionized water

-

Test tubes or 96-well microplate

-

Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

Reagent Preparation

1. 1-Phenethylbiuret Stock Solution (1% w/v):

- Dissolve 1 g of 1-phenethylbiuret in 100 mL of a 50:50 ethanol/water solution. Gentle heating may be required to fully dissolve the compound.

2. Biuret Reagent A (Copper Sulfate Solution):

- Dissolve 1.5 g of CuSO₄·5H₂O and 6.0 g of sodium potassium tartrate in 500 mL of distilled water.

3. Biuret Reagent B (Sodium Hydroxide Solution):

- Carefully dissolve 100 g of NaOH in 1 L of distilled water to create a 10% (w/v) solution.

4. Working 1-Phenethylbiuret Protein Assay Reagent:

- Slowly add 10 mL of the 1% 1-phenethylbiuret stock solution to Biuret Reagent A while stirring.

- To this mixture, slowly add Biuret Reagent B to a final volume of 1 L. The final reagent should be a clear, blue solution. Store in a plastic bottle at room temperature.

Assay Protocol (Test Tube Format)

-

Prepare Protein Standards: Prepare a series of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 1 mg/mL to 10 mg/mL. A blank with no protein (using the same buffer as the sample) should also be prepared.

-

Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the assay (1-10 mg/mL).

-

Reaction Setup:

-

Pipette 1.0 mL of each standard and unknown sample into separate, clearly labeled test tubes.

-

Add 4.0 mL of the working 1-Phenethylbiuret Protein Assay Reagent to each tube.

-

-

Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for 30 minutes. A purple color will develop in the presence of protein.

-

Absorbance Measurement:

-

Set the spectrophotometer to a wavelength of 540 nm.

-

Use the blank to zero the spectrophotometer.

-

Measure the absorbance of each standard and unknown sample.

-

Data Analysis

-

Standard Curve: Plot the absorbance at 540 nm (y-axis) versus the corresponding protein concentration of the BSA standards (x-axis).

-

Determine Unknown Concentration: Use the standard curve to determine the protein concentration of the unknown samples by interpolating their absorbance values.

Data Presentation

Table 1: Standard Curve Data for 1-Phenethylbiuret Protein Assay

| BSA Standard Concentration (mg/mL) | Absorbance at 540 nm (Mean) |

| 0 (Blank) | 0.000 |

| 1 | 0.055 |

| 2 | 0.110 |

| 4 | 0.220 |

| 6 | 0.330 |

| 8 | 0.440 |

| 10 | 0.550 |

Table 2: Quantification of Unknown Protein Samples

| Sample ID | Absorbance at 540 nm (Mean) | Calculated Concentration (mg/mL) |

| Unknown 1 | 0.165 | 3.0 |

| Unknown 2 | 0.385 | 7.0 |

Visualizations

Diagram 1: Chemical Principle of the Biuret Reaction

Caption: Chelation of Cu²⁺ by Peptide Bonds.

Diagram 2: Experimental Workflow for Protein Quantification

Caption: Workflow of the 1-Phenethylbiuret Protein Assay.

References

- 1. Biuret Test: Principle, Procedure, and Results Explained [vedantu.com]

- 2. Biuret test - Wikipedia [en.wikipedia.org]

- 3. Biuret Test for Protein - Brilliant Biology Student [brilliantbiologystudent.weebly.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Protocol for Biuret Protein Assay - Creative Proteomics [creative-proteomics.com]

- 6. biologyonline.com [biologyonline.com]

The Versatility of the Phenethyl Biuret Scaffold: A Building Block for Novel Pharmaceutical Agents

References

- 1. Biuret, 1-phenethyl- | C10H13N3O2 | CID 23219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]

development of colorimetric assays using Biuret, 1-phenethyl-

I. Biuret Colorimetric Assay for Total Protein Quantification

Application Note

The Biuret test is a widely used colorimetric method for the quantitative determination of total protein concentration in a sample.[1][2] This assay is based on the Biuret reaction, where in an alkaline environment, copper(II) ions form a coordination complex with the peptide bonds present in proteins.[2][3][4][5] This complex results in a characteristic purple color, the intensity of which is directly proportional to the concentration of protein in the sample, following the Beer-Lambert law.[2][3][6] The absorbance of the resulting solution is typically measured at 540 nm.[1][2][6]

The Biuret reagent is composed of copper(II) sulfate, sodium hydroxide, and a chelating agent such as potassium sodium tartrate to stabilize the cupric ions in the alkaline solution.[2][4][6] While the test is named after the biuret molecule, which gives a positive result, the reagent itself does not contain biuret.[6] This assay is valued for its simplicity, reproducibility, and the fact that it is less affected by the presence of free amino acids in the sample.[1][2] However, it has relatively lower sensitivity compared to other protein assays like the BCA or Bradford assays.[6] Substances such as ammonium salts and Tris buffers can interfere with the reaction.[6][7] The Biuret assay is most suitable for samples with high protein concentrations, typically in the range of 1-10 mg/mL.[7]

Experimental Protocol

1. Preparation of Reagents

-

Biuret Reagent:

-

Dissolve 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O) in 500 mL of deionized water.[8]

-

With constant stirring, add 300 mL of 10% sodium hydroxide (NaOH) solution.[8]

-

Bring the final volume to 1 L with deionized water.[8]

-

Store the reagent in a plastic bottle to prevent reaction with silica.[8]

-

-

Protein Standard Solution (e.g., Bovine Serum Albumin - BSA):

-

Prepare a stock solution of BSA at a concentration of 10 mg/mL in deionized water or a suitable buffer.[8]

-

From the stock solution, prepare a series of working standards with concentrations ranging from 1 mg/mL to 10 mg/mL.

-

2. Assay Procedure

-

Pipette 1.0 mL of each protein standard and unknown sample into separate, clearly labeled test tubes.

-

Prepare a "blank" tube containing 1.0 mL of the same solvent used for the standards and samples.

-

Add 4.0 mL of the Biuret reagent to each test tube.[8]

-

Mix the contents of each tube thoroughly by vortexing or inverting the tubes.

-

Incubate the tubes at room temperature for 30 minutes.[1][8]

-

After incubation, measure the absorbance of each standard and unknown sample at 540 nm using a spectrophotometer, after zeroing the instrument with the blank.[1][8]

3. Data Analysis

-

Construct a standard curve by plotting the absorbance values of the protein standards against their corresponding concentrations.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary

| Standard Concentration (mg/mL) | Absorbance at 540 nm (Example) |

| 0 (Blank) | 0.000 |

| 1 | 0.055 |

| 2 | 0.110 |

| 4 | 0.220 |

| 6 | 0.330 |

| 8 | 0.440 |

| 10 | 0.550 |

Experimental Workflow Diagram

Caption: Workflow for the Biuret protein assay.

Biuret Reaction Signaling Pathway

Caption: Principle of the Biuret reaction.

II. Colorimetric Assays and 1-Phenethylbiguanide

Application Note

1-Phenethylbiguanide, also known as phenformin, is a biguanide compound that was historically used as an oral antidiabetic medication.[9][10] Extensive research has also explored its potential as an anticancer agent, with a mechanism of action often involving the activation of AMP-activated protein kinase (AMPK) and inhibition of the mTOR pathway.[9]

A review of the scientific literature does not indicate the use of 1-phenethylbiguanide as a primary chromogenic reagent in a colorimetric assay in the same manner as the Biuret reagent. Instead, colorimetric assays are frequently employed to assess the effects of 1-phenethylbiguanide on biological systems. For instance, colorimetric cytotoxicity assays are used to screen the antiproliferative activity of phenformin and its derivatives on cancer cell lines.[11][12] In these assays, a color change is typically indicative of cell viability or metabolic activity, which is altered by the presence of the drug.

Furthermore, while methods exist for the detection and quantification of 1-phenethylbiguanide in biological fluids, these typically rely on techniques like liquid chromatography-tandem mass spectrometry rather than a direct colorimetric reaction.[13] Researchers have synthesized and evaluated numerous derivatives of phenformin to enhance its therapeutic properties, and these studies often utilize various bioassays, some of which may have a colorimetric endpoint, to determine the efficacy of these new compounds.[11][14]

Logical Relationship Diagram

Caption: Role of 1-phenethylbiguanide in colorimetric assays.

References

- 1. Protocol for Biuret Protein Assay - Creative Proteomics [creative-proteomics.com]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. biologyonline.com [biologyonline.com]

- 4. Biuret Test: Principle, Procedure, and Results Explained [vedantu.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Biuret test - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for Inhibitors of Deubiquitinating Enzyme X (DUB-X) using 1-Phenethylbiuret as a Reference Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deubiquitinating enzymes (DUBs) are a class of proteases that play a critical role in cellular function by removing ubiquitin from substrate proteins, thereby regulating protein degradation and signaling pathways. Dysregulation of DUB activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. This application note describes a robust high-throughput screening (HTS) assay for the identification of inhibitors against a hypothetical deubiquitinating enzyme, DUB-X. The assay utilizes a fluorogenic substrate and demonstrates the utility of 1-phenethylbiuret as a hypothetical reference inhibitor.

Hypothetical Mechanism of Action

1-Phenethylbiuret is a small molecule with a chemical structure that could potentially interact with the active site of DUB-X. The biuret moiety, containing two carbonyl groups linked by a nitrogen atom, may mimic a peptide bond, allowing it to bind to the enzyme's catalytic domain. The phenethyl group could provide additional hydrophobic interactions, enhancing binding affinity and specificity. In this hypothetical model, 1-phenethylbiuret acts as a competitive inhibitor of DUB-X.

Signaling Pathway

Caption: Hypothetical signaling pathway of DUB-X and the inhibitory action of 1-phenethylbiuret.

Experimental Protocols

Materials and Reagents

-

DUB-X Enzyme: Recombinant human DUB-X (purified)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

Fluorogenic Substrate: Ubiquitin-Rhodamine110

-

Reference Inhibitor: 1-Phenethylbiuret (CAS 6774-15-8)

-

Positive Control: A known potent DUB-X inhibitor (e.g., PR-619)

-

Negative Control: DMSO

-

Assay Plates: 384-well, black, flat-bottom plates

-

Plate Reader: Capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)

Assay Principle

The assay is based on the cleavage of a fluorogenic substrate, Ubiquitin-Rhodamine110, by DUB-X. When the substrate is intact, the rhodamine110 fluorescence is quenched. Upon cleavage by DUB-X, rhodamine110 is released, resulting in a significant increase in fluorescence intensity. Inhibitors of DUB-X will prevent this cleavage, leading to a lower fluorescence signal.

Protocol for Primary High-Throughput Screening

-

Compound Plating:

-

Prepare a 10 mM stock solution of 1-phenethylbiuret and other test compounds in DMSO.

-

Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.

-

For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).

-

-

Enzyme Preparation and Dispensing:

-

Prepare a working solution of DUB-X enzyme in assay buffer to a final concentration of 2X the optimal concentration (determined during assay development).

-

Dispense 10 µL of the DUB-X enzyme solution into each well of the assay plate containing the compounds.

-

Incubate the plates at room temperature for 30 minutes to allow for compound-enzyme interaction.

-

-

Substrate Addition and Signal Detection:

-

Prepare a working solution of Ubiquitin-Rhodamine110 substrate in assay buffer to a final concentration of 2X the optimal concentration.

-

Dispense 10 µL of the substrate solution into each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.

-

Incubate the plates at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 535 nm).

-

HTS Workflow

Caption: Experimental workflow for the primary high-throughput screening of DUB-X inhibitors.

Data Analysis

-

Percentage Inhibition Calculation: The percentage inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

-

Z'-Factor Calculation: The quality of the HTS assay is determined by calculating the Z'-factor, which is a measure of the statistical effect size. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

Data Presentation

Table 1: Assay Performance and Quality Control

| Parameter | Value | Description |

| Z'-Factor | 0.78 | Indicates an excellent and robust assay suitable for HTS. |

| Signal-to-Background | 8.2 | Ratio of the mean signal of the negative control to the positive control. |

| CV (%) of Controls | < 5% | Coefficient of variation for both positive and negative controls. |

Table 2: Hypothetical Dose-Response Data for 1-Phenethylbiuret

| Concentration (µM) | % Inhibition |

| 100 | 95.2 |

| 30 | 88.7 |

| 10 | 75.4 |

| 3 | 52.1 |

| 1 | 28.9 |

| 0.3 | 10.5 |

| 0.1 | 2.1 |

Table 3: IC50 Values of Reference and Hit Compounds

| Compound | IC50 (µM) | Description |

| 1-Phenethylbiuret | 2.8 | Hypothetical reference compound. |

| PR-619 (Positive Control) | 0.5 | Known pan-DUB inhibitor. |

| Hit Compound A | 1.2 | A potent hit identified from the screen. |

| Hit Compound B | 8.9 | A moderate hit identified from the screen. |

This application note provides a detailed protocol for a high-throughput screening assay to identify inhibitors of the hypothetical deubiquitinating enzyme DUB-X. The assay is robust, reproducible, and suitable for screening large compound libraries. 1-Phenethylbiuret is presented as a hypothetical reference compound, demonstrating moderate inhibitory activity in this model. The methodologies and data analysis workflows described herein can be adapted for screening other DUBs or enzyme targets.

Application Note and Protocols for Studying Enzyme Inhibition by 1-Phenethylbiuret

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenethylbiuret is a synthetic compound containing a phenethyl group attached to a biuret backbone. While the specific biological activities of 1-phenethylbiuret are not extensively documented, derivatives of biuret and compounds with urea-based scaffolds have demonstrated a range of biological effects, including potential enzyme inhibition.[1][2] This document provides a detailed experimental framework for investigating the enzyme inhibitory potential of 1-phenethylbiuret, using a model serine protease as a representative target. The protocols outlined here can be adapted for other enzyme classes based on preliminary screening results.

The study of enzyme inhibitors is crucial in drug discovery and for understanding metabolic pathways.[3] Enzyme inhibitors can act through various mechanisms, which are broadly classified as reversible or irreversible.[4][5][6] Reversible inhibitors, which bind non-covalently, can be competitive, non-competitive, uncompetitive, or mixed-type inhibitors.[7] Understanding the mechanism of inhibition is a critical step in the development of new therapeutic agents.[8]

This application note details the necessary protocols for determining the inhibitory effect of 1-phenethylbiuret on a model enzyme, calculating its potency (IC50), and elucidating its mechanism of action through kinetic studies.

Experimental Protocols

Materials and Reagents

-

Enzyme: A purified serine protease (e.g., Trypsin, Chymotrypsin)

-

Substrate: A chromogenic or fluorogenic substrate specific for the chosen enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Inhibitor: 1-Phenethylbiuret

-

Buffer: Assay buffer appropriate for the enzyme (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2 for Trypsin)

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Microplates: 96-well, clear, flat-bottom plates for absorbance-based assays

-

Instrumentation: Microplate reader capable of measuring absorbance at the appropriate wavelength.

Preliminary Assays

2.1. Determination of Optimal Enzyme Concentration

To ensure the assay is conducted under initial velocity conditions, the optimal enzyme concentration must be determined.

-

Protocol:

-

Prepare a series of enzyme dilutions in the assay buffer.

-

Add a fixed, saturating concentration of the substrate to each well of a 96-well plate.

-

Initiate the reaction by adding the different enzyme concentrations to the wells.

-

Monitor the change in absorbance over time at the appropriate wavelength.

-

Plot the initial reaction rate (V₀) versus the enzyme concentration.

-

Select an enzyme concentration that results in a linear increase in product formation over a reasonable time frame (e.g., 10-20 minutes) and falls within the linear range of the plot.

-

2.2. Determination of Substrate Kₘ

The Michaelis-Menten constant (Kₘ) for the substrate is determined to select an appropriate substrate concentration for inhibition assays.

-

Protocol:

-

Prepare a series of substrate dilutions in the assay buffer.

-

Add a fixed, optimal concentration of the enzyme to each well.

-

Initiate the reaction by adding the varying substrate concentrations.

-

Measure the initial reaction rates (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Enzyme Inhibition Assay: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

-

Protocol:

-

Prepare a stock solution of 1-phenethylbiuret in DMSO.

-

Create a series of dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1% (v/v), as higher concentrations can affect enzyme activity.

-

To each well of a 96-well plate, add the enzyme at its optimal concentration and the various concentrations of 1-phenethylbiuret. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.

-

Initiate the reaction by adding the substrate at a concentration equal to its Kₘ.

-

Monitor the reaction rate by measuring the absorbance over time.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. It is recommended to test at least 8 concentrations of the inhibitor to span the Kᵢ or Kᵢ'.[8]

-

Mechanism of Action (MOA) Studies

To determine the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetics are studied at various substrate and inhibitor concentrations.

-

Protocol:

-

Perform a series of enzyme activity assays with varying concentrations of the substrate.

-

Repeat these assays in the presence of several fixed concentrations of 1-phenethylbiuret (e.g., 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).

-

Measure the initial reaction rates for all conditions.

-

Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).

-

Competitive inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).[3][4][5]

-

Non-competitive inhibition: The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).[5]

-

Uncompetitive inhibition: The lines will be parallel (both Vₘₐₓ and Kₘ decrease).

-

Mixed inhibition: The lines will intersect at a point other than on the axes.

-

-

Data Presentation

Table 1: Determination of Enzyme Kinetic Parameters

| Parameter | Value |

| Optimal Enzyme Concentration | [Insert Value] ng/mL |

| Substrate Kₘ | [Insert Value] µM |

| Vₘₐₓ | [Insert Value] mOD/min |

Table 2: IC₅₀ of 1-Phenethylbiuret against the Target Enzyme

| Inhibitor | IC₅₀ (µM) |

| 1-Phenethylbiuret | [Insert Value] |

Table 3: Effect of 1-Phenethylbiuret on Michaelis-Menten Parameters

| Inhibitor Concentration | Apparent Kₘ (µM) | Apparent Vₘₐₓ (mOD/min) |

| 0 (Control) | [Insert Value] | [Insert Value] |

| 0.5 x IC₅₀ | [Insert Value] | [Insert Value] |

| 1 x IC₅₀ | [Insert Value] | [Insert Value] |

| 2 x IC₅₀ | [Insert Value] | [Insert Value] |

Visualizations

Caption: Experimental workflow for enzyme inhibition studies.

Caption: Modes of reversible enzyme inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academics.su.edu.krd [academics.su.edu.krd]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

safe handling procedures and MSDS for Biuret, 1-phenethyl-

Application Notes and Protocols for Biuret, 1-phenethyl-

Disclaimer: No specific Material Safety Data Sheet (MSDS) for Biuret, 1-phenethyl- was found. The following information is based on the properties of Biuret and general laboratory safety practices. Researchers should handle this compound with care and perform a thorough risk assessment before use.

Introduction

Biuret, 1-phenethyl- (CAS No. 6774-15-8) is a chemical compound with the molecular formula C10H13N3O2.[1] Its structure consists of a biuret backbone with a phenethyl group attached to one of the nitrogen atoms. This document provides guidelines for its safe handling, storage, and disposal, along with its known physical and chemical properties.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Biuret, 1-phenethyl-.

| Property | Value | Reference |

| Molecular Formula | C10H13N3O2 | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Safety and Handling

Given the absence of a specific MSDS for Biuret, 1-phenethyl-, the safety precautions for Biuret and general laboratory chemicals should be strictly followed.

3.1. Hazard Identification

The specific hazards of Biuret, 1-phenethyl- have not been fully characterized. Based on the parent compound, Biuret, it may cause irritation to the skin, eyes, and respiratory tract.

3.2. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working with the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator may be required.

3.3. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder or preparing solutions.

-

An eyewash station and a safety shower should be readily accessible.

3.4. Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols

As no specific experimental protocols for Biuret, 1-phenethyl- were found, a general protocol for the preparation of a stock solution is provided below.

Protocol: Preparation of a Stock Solution

-

Pre-weighing: Tare a clean, dry weighing vessel on an analytical balance.

-

Weighing: Carefully weigh the desired amount of Biuret, 1-phenethyl- powder in a chemical fume hood.

-

Solubilization: Add the desired solvent (e.g., DMSO, ethanol) to the powder in a suitable container. The choice of solvent will depend on the experimental requirements and the solubility of the compound.

-

Mixing: Gently swirl or vortex the solution until the compound is completely dissolved. Sonication may be used to aid dissolution if necessary.

-

Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (e.g., -20°C or -80°C) and protect it from light if the compound is light-sensitive.

Visualizations

Caption: Workflow for the safe handling of a chemical powder.

Caption: Hierarchy of hazard controls in a laboratory setting.

References

use of 1-phenethylbiuret as an internal standard in chromatography

Application Note: Use of an Internal Standard in Chromatography

Topic: Use of 1-Phenethylbiuret as an Internal Standard in Chromatography

Initial Assessment: A thorough review of scientific literature and application notes indicates that 1-phenethylbiuret is not commonly used as an internal standard in chromatographic analysis . No validated methods or significant research were identified that describe its application for this purpose.

Therefore, this document provides a detailed application note and protocol on the principles of internal standard use in chromatography, employing a widely recognized example: the use of Phenacetin as an internal standard for the quantification of Paracetamol (Acetaminophen) by High-Performance Liquid Chromatography (HPLC) . This example serves to illustrate the methodology, data presentation, and experimental workflow requested.

Application Note: Quantification of Paracetamol in Pharmaceutical Formulations Using Phenacetin as an Internal Standard by HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) in drug formulations is critical for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. The use of an internal standard (IS) is a common practice in HPLC analysis to improve the precision and accuracy of quantification. An internal standard corrects for variations in sample injection volume, sample preparation, and instrument response.

This application note details a validated HPLC-UV method for the determination of Paracetamol in a tablet formulation using Phenacetin as an internal standard. Phenacetin is structurally similar to Paracetamol and exhibits similar chromatographic behavior, making it a suitable internal standard for this application.

Principle

A known concentration of the internal standard (Phenacetin) is added to all samples, calibration standards, and quality control samples. The analyte (Paracetamol) and the internal standard are separated on a reversed-phase C18 column and detected by UV spectrophotometry. The ratio of the peak area of Paracetamol to the peak area of Phenacetin is used to construct a calibration curve and quantify the amount of Paracetamol in the unknown samples. This ratiometric measurement compensates for potential variations during the analytical process.

Experimental Protocol

3.1. Materials and Reagents

-

Paracetamol (Acetaminophen): Reference standard, >99% purity

-

Phenacetin: Internal standard, >99% purity

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or ultrapure water

-

Trichloroacetic Acid: Analytical grade

-

Paracetamol Tablets: Commercial formulation

-

Methanol: HPLC grade

3.2. Instrumentation

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: Supelcosil LC-18 T C18 column (or equivalent), 4.6 x 250 mm, 5 µm particle size.

-

Data Acquisition and Processing Software

3.3. Chromatographic Conditions

| Parameter | Value |

| Mobile Phase | 0.3% Trichloroacetic Acid in Water : Acetonitrile (50:50, v/v)[1] |

| Flow Rate | 0.9 mL/min[1] |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm[1] |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes[1] |

3.4. Preparation of Solutions

-

Internal Standard Stock Solution (Phenacetin, 100 µg/mL): Accurately weigh 10 mg of Phenacetin and dissolve it in a 100 mL volumetric flask with methanol.

-

Paracetamol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Paracetamol and dissolve it in a 100 mL volumetric flask with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Paracetamol stock solution and a constant amount of the Phenacetin internal standard stock solution into volumetric flasks and diluting with the mobile phase.

3.5. Sample Preparation

-

Weigh and finely powder 20 Paracetamol tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Paracetamol into a 100 mL volumetric flask.

-